Ethyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride Ethyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride
Brand Name: Vulcanchem
CAS No.: 1301739-62-7
VCID: VC11718994
InChI: InChI=1S/C5H10F3NS.ClH/c1-2-9-3-4-10-5(6,7)8;/h9H,2-4H2,1H3;1H
SMILES: CC[NH2+]CCSC(F)(F)F.[Cl-]
Molecular Formula: C5H11ClF3NS
Molecular Weight: 209.66 g/mol

Ethyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride

CAS No.: 1301739-62-7

Cat. No.: VC11718994

Molecular Formula: C5H11ClF3NS

Molecular Weight: 209.66 g/mol

* For research use only. Not for human or veterinary use.

Ethyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride - 1301739-62-7

Specification

CAS No. 1301739-62-7
Molecular Formula C5H11ClF3NS
Molecular Weight 209.66 g/mol
IUPAC Name ethyl-[2-(trifluoromethylsulfanyl)ethyl]azanium;chloride
Standard InChI InChI=1S/C5H10F3NS.ClH/c1-2-9-3-4-10-5(6,7)8;/h9H,2-4H2,1H3;1H
Standard InChI Key TUEGEMIHAGTKNU-UHFFFAOYSA-N
SMILES CC[NH2+]CCSC(F)(F)F.[Cl-]
Canonical SMILES CC[NH2+]CCSC(F)(F)F.[Cl-]

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises a central ammonium ion substituted with:

  • Ethyl group (C₂H₅): A two-carbon alkyl chain.

  • 2-Trifluoromethylsulfanyl-ethyl group (CH₂CH₂SCF₃): A sulfur-containing moiety with a trifluoromethyl group, enhancing lipophilicity and chemical stability.

  • Two methyl groups (CH₃): Contributing to the compound’s steric and electronic profile.

The chloride anion balances the positive charge on the quaternary nitrogen.

Theoretical Molecular Formula and Weight

  • Molecular Formula: C₇H₁₅ClF₃NS

  • Molecular Weight: 237.45 g/mol (calculated from atomic masses).

Comparative Structural Analysis

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Features
Ethyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chlorideC₇H₁₅ClF₃NS237.45Ethyl, methyl, and trifluoromethylsulfanyl substituents
Dimethyl-bis-(2-trifluoromethylsulfanyl-ethyl)-ammonium chlorideC₈H₁₄ClF₆NS₂337.8Two trifluoromethylsulfanyl groups
Tetraethylammonium bromide C₈H₂₀BrN210.16Four ethyl groups

The trifluoromethylsulfanyl group distinguishes this compound from simpler quaternary ammonium salts, imparting unique electronic and solubility properties.

Synthesis and Purification Strategies

Hypothetical Synthetic Routes

While no explicit protocols for Ethyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride exist, methods for analogous compounds suggest feasible pathways:

Step 1: Formation of 2-Chloroethyl Trifluoromethyl Sulfide

Reaction of trifluoromethylsulfenyl chloride (CF₃SCl) with ethylene gas under UV light yields 2-chloroethyl trifluoromethyl sulfide:

CF₃SCl+H₂C=CH₂UVClCH₂CH₂SCF₃\text{CF₃SCl} + \text{H₂C=CH₂} \xrightarrow{\text{UV}} \text{ClCH₂CH₂SCF₃}

Step 2: Quaternary Ammonium Salt Formation

Ethylamine reacts with 2-chloroethyl trifluoromethyl sulfide in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C:

C₂H₅NH₂+2ClCH₂CH₂SCF₃[(C₂H₅)(CH₃)₂NCH₂CH₂SCF₃]+Cl+HCl\text{C₂H₅NH₂} + 2\,\text{ClCH₂CH₂SCF₃} \rightarrow [\text{(C₂H₅)(CH₃)₂NCH₂CH₂SCF₃}]^+ \text{Cl}^- + \text{HCl}

Key Conditions:

  • Temperature: 0–5°C to minimize side reactions.

  • Solvent: Dichloromethane for optimal solubility.

  • Stoichiometry: Excess ethylamine ensures complete alkylation.

Step 3: Purification

  • Recrystallization: Using acetonitrile or ethyl acetate to isolate high-purity crystals.

  • Chromatography: Silica gel column chromatography with a hexane/ethyl acetate gradient.

Physicochemical Properties

Solubility and Stability

  • Solubility: High solubility in polar solvents (e.g., water, methanol) due to ionic character; moderate solubility in dichloromethane.

  • Thermal Stability: Decomposes above 200°C, consistent with quaternary ammonium salts.

  • Hydrolytic Sensitivity: Susceptible to hydrolysis in acidic or basic conditions, requiring inert storage.

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 3.5–3.8 ppm (m, CH₂SCF₃), δ 1.2–1.5 ppm (t, ethyl CH₃).

  • ¹⁹F NMR: Singlet near δ -75 ppm (CF₃ group).

  • Mass Spectrometry: ESI-MS expected to show [M-Cl]⁺ peak at m/z 202.4.

Applications in Scientific and Industrial Contexts

Phase Transfer Catalysis

Like tetraethylammonium bromide , this compound may facilitate reactions between immiscible phases (e.g., aqueous-organic systems) by stabilizing ionic intermediates.

Ionic Liquid Properties

Analogous to 1-ethyl-3-methylimidazolium salts , the trifluoromethylsulfanyl group could enhance thermal stability and reduce viscosity, making it suitable for high-temperature electrochemical applications.

Biological Activity

Quaternary ammonium salts often exhibit antimicrobial properties. For example, dimethyl-bis-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride shows MIC values of 0.005–0.03 g/L against E. coli and S. aureus. Ethyl derivatives may display similar efficacy, though substituent effects require empirical validation.

Research Frontiers and Challenges

Knowledge Gaps

  • Synthetic Reproducibility: Optimizing reaction conditions to improve yields beyond theoretical 60–70%.

  • Toxicity Profiling: No data exist on mammalian cytotoxicity or environmental impact.

Computational Modeling

Molecular dynamics simulations could predict interactions with biological targets (e.g., ion channels) or polymers, guiding application-specific modifications .

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